N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide, also known as BMB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB belongs to the class of benzamides and has been found to exhibit promising results in various scientific research studies. In

Scientific Research Applications

DNA Synthesis Enhancement

Studies have shown that compounds related to benzamide can enhance unscheduled DNA synthesis in human lymphocytes following UV irradiation. This is significant for understanding DNA repair mechanisms and potential therapeutic applications in conditions like xeroderma pigmentosum, where DNA repair is compromised. The enhancement of DNA synthesis by benzamide derivatives indicates a direct impact on cellular repair processes, highlighting their potential in genetic research and therapy (Miwa et al., 1981).

Anticancer Activity

Recent developments in benzamide chemistry have led to the synthesis of derivatives with significant anticancer properties. For instance, specific benzamide compounds have been screened for cytotoxic activities against various cancer cell lines, including breast and liver cancers. These studies reveal the potential of benzamide derivatives in oncology, particularly as sigma-1 receptor agonists, showing promising cytotoxic activity with low IC50 values compared to standard drugs. This research opens pathways for designing new anticancer drugs based on benzamide structures (Youssef et al., 2020).

Chemical Synthesis and Reactivity

Benzamide derivatives play a crucial role in organic synthesis, offering insights into reaction mechanisms and synthetic pathways. The formation of benzamides and thiobenzamides from benzoylthioureas under solvent-free conditions exemplifies the versatility of benzamide derivatives in synthetic chemistry. Such studies not only expand the toolkit of organic synthesis but also provide a deeper understanding of reaction mechanisms, potentially leading to the development of novel synthetic methods (Nahakpam et al., 2015).

Photocatalytic Applications

The interaction of benzamide derivatives with materials science, particularly in photocatalysis, showcases their potential in environmental applications. Research into the photocatalytic degradation of pollutants using benzamide-modified catalysts reveals how these compounds can enhance the efficiency of photocatalytic processes. This application is crucial for developing more effective and sustainable methods of pollutant degradation, contributing to environmental protection and remediation efforts (Torimoto et al., 1996).

properties

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O3/c1-19-16-17-26(24(18-19)27(32)21-11-4-3-5-12-21)31-29(34)23-14-8-9-15-25(23)30-28(33)22-13-7-6-10-20(22)2/h3-18H,1-2H3,(H,30,33)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNMCRWMJPQUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

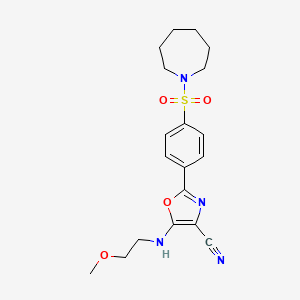

![1-(3,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2666433.png)

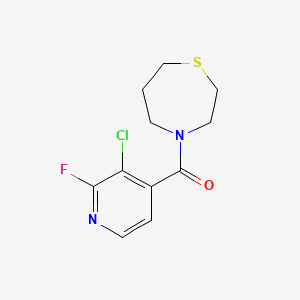

![N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2666440.png)

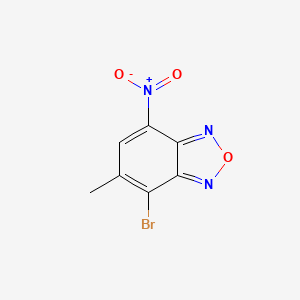

![methyl 6-chloro-2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2666441.png)

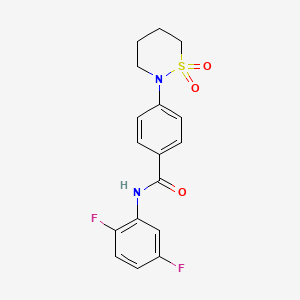

![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)